molecular formula C6H5N3S B13795578 4-(1H-Imidazol-2-YL)-thiazole

4-(1H-Imidazol-2-YL)-thiazole

Cat. No.: B13795578
M. Wt: 151.19 g/mol
InChI Key: GNJZOFQWXUDAEZ-UHFFFAOYSA-N
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Description

Significance of Nitrogen and Sulfur Heterocycles in Medicinal Chemistry

Nitrogen and sulfur heterocycles are fundamental scaffolds in the development of new therapeutic agents. openmedicinalchemistryjournal.comresearchgate.net Their prevalence is attributed to the unique physicochemical properties conferred by the presence of nitrogen and sulfur atoms, which can engage in various non-covalent interactions with biological targets. openmedicinalchemistryjournal.com These interactions are crucial for the efficacy of many drugs. The structural diversity of these compounds allows for fine-tuning of their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. bohrium.com Many FDA-approved drugs contain these heterocyclic cores, highlighting their importance in medicine. nih.gov

The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry. ajrconline.orgijrar.org This is due to its unique electronic characteristics and its ability to form hydrogen bonds. ajrconline.org Imidazole derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. ajrconline.orgjchemrev.com The imidazole moiety is a component of several essential natural products like histidine and purines, and is found in numerous clinically used drugs such as metronidazole (B1676534) (an antibacterial and antiprotozoal), fluconazole (B54011) (an antifungal), and dacarbazine (B1669748) (an anticancer agent). ajrconline.orgajrconline.org The versatility of the imidazole scaffold continues to inspire the synthesis of novel derivatives with improved therapeutic potential. ijrar.orgclinmedkaz.org

Table 1: Examples of Pharmacological Activities of Imidazole Derivatives

Pharmacological Activity Examples of Investigated Derivatives/Drugs Key Findings
Anticancer IPM714, Clotrimazole, Erlotinib-related hybrids Inhibitory effects on colorectal cancer cells, inhibition of cancer cell proliferation, potent activity against breast cancer cells. jchemrev.comnih.gov
Antimicrobial Metronidazole, Novel imidazole-fused derivatives Used against anaerobic bacteria and protozoa, promising activity against Candida albicans and Aspergillus niger. ajrconline.org
Antiviral Various imidazole derivatives Ability to interfere with viral replication. ajrconline.org

Thiazole (B1198619), a five-membered ring containing both a sulfur and a nitrogen atom, is another cornerstone of medicinal chemistry. bohrium.comfabad.org.tr The thiazole ring is a key structural component in a variety of approved drugs, including the antiretroviral ritonavir (B1064) and the antimicrobial sulfathiazole. bohrium.comscialert.net Thiazole derivatives are known to possess a broad spectrum of biological activities, such as anticancer, anti-inflammatory, antibacterial, antifungal, and antihypertensive properties. fabad.org.trresearchgate.net The synthetic accessibility and the ability to easily modify the thiazole scaffold make it an attractive target for developing new drugs with enhanced efficacy and better safety profiles. mdpi.combohrium.com Researchers have successfully developed thiazole derivatives to combat multidrug-resistant bacterial strains. fabad.org.tr

Table 2: Selected Biological Activities of Thiazole Derivatives

Biological Activity Examples of Investigated Derivatives/Drugs Notable Research Findings
Anticancer Tiazofurin, various synthetic derivatives Used as an antineoplastic drug, some derivatives show remarkable activity against leukemia cell lines. scialert.net
Antimicrobial Sulfathiazole, N-(4-substituted thiazol-2-yl) acetamides A well-known antimicrobial drug, some synthetic analogs exhibited moderate antibacterial efficacy. fabad.org.trscialert.net
Antiparasitic 1,3-Thiazole derivatives Promising results against Trypanosoma cruzi, the parasite causing Chagas disease. mdpi.com

Rationale for Investigating Imidazole-Thiazole Hybrid Compounds

The strategy of creating hybrid molecules by combining two or more pharmacophores is a well-established approach in drug design. bohrium.com This can lead to compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic properties. nih.gov The combination of imidazole and thiazole rings into a single molecular entity is of particular interest because both individual heterocycles are known for their broad and potent pharmacological activities. nih.govresearchgate.net By linking these two "privileged" scaffolds, researchers aim to develop new chemical entities that may exhibit synergistic effects or a wider spectrum of activity than the individual components alone. researchgate.net Studies have shown that such hybrids can be effective as antimicrobial, anticancer, and enzyme inhibitory agents. nih.govresearchgate.net

Current Research Landscape of 4-(1H-Imidazol-2-YL)-thiazole and Analogues

The specific scaffold of this compound has been the subject of focused research to explore its therapeutic potential. Scientists have synthesized and evaluated various derivatives of this core structure for different biological applications.

For instance, a series of novel 4-thiazolylimidazoles were synthesized and identified as inhibitors of the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5). One potent compound from this series, N-{[5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-2-yl]methyl}butanamide, demonstrated significant inhibitory activity in both enzyme and cell-based assays.

In another study, a series of imidazole-thiazole hybrids were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the pathology of Alzheimer's disease. researchgate.net The research involved reacting 1-methyl-1H-imidazole-2-carbaldehyde with thiosemicarbazide (B42300), followed by reaction with various 2-bromoacetophenone (B140003) derivatives to yield the target thiazole compounds. researchgate.net

Furthermore, research into 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide derivatives, which link imidazole and thiazole moieties through a thio-acetamide bridge, has demonstrated significant anticancer activity. researchgate.net Certain compounds in this series showed high activity against various human tumor cell lines, particularly melanoma. researchgate.net

Recent work published in 2025 detailed the synthesis of six novel imidazole-thiazole hybrids by reacting different phenacyl bromides with an imidazole-hydrazinecarbothioamide precursor. nih.gov These compounds were evaluated for their antimicrobial and cytotoxic activities. All derivatives showed moderate antimicrobial activity, and one derivative, in particular, exhibited excellent cytotoxicity with an IC50 value of 33.52 μM. nih.gov

Table 3: Research on this compound and Analogues

Research Focus Key Derivative Structure Biological Target/Activity Noteworthy Findings
Anticancer N-{[5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-2-yl]methyl}butanamide TGF-β type I receptor kinase (ALK5) Potent enzyme and cellular inhibitory activity (IC50 = 8.2 nM and 32 nM, respectively).
Alzheimer's Disease (E)-2-(2-((1-methyl-1H-imidazol-2-yl)methylene)hydrazinyl)-4-aryl-thiazole Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Some derivatives showed inhibitory activity against these enzymes. researchgate.net
Anticancer 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives Human tumor cell lines Exhibited significant anticancer activity, especially against melanoma cell lines. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

4-(1H-imidazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C6H5N3S/c1-2-8-6(7-1)5-3-10-4-9-5/h1-4H,(H,7,8)

InChI Key

GNJZOFQWXUDAEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=CSC=N2

Origin of Product

United States

Synthetic Methodologies for 4 1h Imidazol 2 Yl Thiazole and Its Derivatives

Classical Synthetic Approaches for Imidazole-Thiazole Ring Systems

Traditional methods for building heterocyclic rings, such as condensation and multi-component reactions, have been foundational in synthesizing imidazole-thiazole structures.

Condensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. The Hantzsch thiazole (B1198619) synthesis is a classic example, typically involving the reaction of an α-haloketone with a thioamide. In the context of the 4-(1H-imidazol-2-yl)thiazole framework, this involves a precursor containing a pre-formed imidazole (B134444) ring.

For instance, the synthesis of related benzimidazole-thiazole derivatives has been achieved through the condensation of 1-(1H-Benzoimidazol-2-yl)-2-bromo-ethanone with various arylthiosemicarbazones. researchgate.net This reaction proceeds via cyclization to form the thiazole ring attached to the imidazole moiety. researchgate.net Similarly, the reaction of 2-aminothiophenol (B119425) with various aromatic aldehydes represents a common condensation pathway to form benzothiazoles, a related structural class. mdpi.com The fundamental principle involves the formation of a carbon-nitrogen double bond followed by cyclization.

The synthesis of 4-phenyl-1,3-thiazole derivatives has been accomplished through a Hantzsch condensation of an intermediate thioamide with appropriate α-haloketones. nih.gov This classical approach remains a robust and widely used method for constructing the thiazole ring onto various molecular scaffolds.

Table 1: Examples of Condensation Reactions for Thiazole Synthesis

Reactant 1 Reactant 2 Conditions Product Type Ref
1-(1H-Benzoimidazol-2-yl)-2-bromo-ethanone Arylthiosemicarbazone Cyclization [4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-N'-benzylidene-hydrazines researchgate.net
2-Aminothiophenol Aromatic Aldehydes H₂O₂/HCl, Ethanol (B145695), Room Temp 2-Substituted Benzothiazoles mdpi.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. researchgate.net

A one-pot, three-component reaction has been developed for the synthesis of thiazolidin-4-ones, a related thiazole-containing structure, by reacting 2-amino-thiazole, pyrazole-3-aldehyde, and mercaptoacetic acid. acgpubs.org This approach highlights the power of MCRs in assembling complex heterocyclic systems efficiently. acgpubs.org Another example involves the synthesis of pyrano[2,3-c]pyrazoles through a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate, demonstrating the versatility of MCRs in creating diverse heterocyclic scaffolds. nih.gov While a specific MCR for the direct synthesis of 4-(1H-imidazol-2-yl)thiazole is not prominently detailed, the principles are readily applicable. An MCR could potentially be designed involving an imidazole-containing aldehyde, a source of sulfur, and an amine component to construct the thiazole ring in a single step.

Modern Synthetic Strategies and Green Chemistry Applications

In recent years, a strong emphasis has been placed on developing more environmentally friendly and efficient synthetic methods. Green chemistry principles have led to the adoption of alternative energy sources and novel solvent systems.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.org The technique has been successfully applied to the synthesis of various heterocyclic compounds, including imidazoles and thiazoles.

A one-pot, three-component synthesis of novel 1-thiazolyl-pyridazinedione derivatives has been achieved under microwave irradiation, showcasing the method's efficiency. nih.gov In another study, a series of imidazo[1,2-a]pyrimidine-containing imidazole derivatives were synthesized using a microwave-assisted, one-pot, multicomponent reaction, resulting in moderate to good yields (46%-80%) in short reaction times. nih.gov The synthesis of thiazolidine (B150603) derivatives from benzaldehyde (B42025) and cysteine has also been accomplished in high yield using microwave irradiation at 340 Watts. latakia-univ.edu.sy These examples underscore the significant advantages of using microwave energy to drive the synthesis of complex heterocyclic systems.

Table 2: Microwave-Assisted Synthesis of Heterocyclic Derivatives

Reactants Catalyst/Conditions Product Type Yield Time Ref
Maleic anhydride, thiosemicarbazide (B42300), hydrazonoyl halides Chitosan, Microwave (500 W) Thiazolyl-Pyridazinediones High/Efficient 4-8 min nih.gov
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium (B1175870) acetate p-TsOH, Microwave Imidazo[1,2-a]pyrimidine-imidazoles 46-80% Not specified nih.gov

Ultrasonication, the use of high-frequency sound waves, provides an alternative energy source for chemical reactions. This technique, known as sonochemistry, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov

The synthesis of novel thiazole derivatives has been successfully carried out using ultrasonic irradiation in the presence of an eco-friendly biocatalyst. nih.govmdpi.com This method offers advantages such as mild reaction conditions, rapid reaction times, and high yields. nih.gov Researchers have reported the synthesis of two series of thiazoles by reacting 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide with various hydrazonoyl chlorides and 2-bromo-1-arylethan-1-ones under ultrasound. researchgate.net The use of ultrasound has also been applied to the synthesis of polysubstituted imidazole-linked benzoxazole (B165842) derivatives, indicating its broad applicability in the field of heterocyclic chemistry. researchgate.net

Table 3: Ultrasonication-Promoted Synthesis of Thiazole Derivatives

Reactants Catalyst/Conditions Key Advantages Product Type Ref
2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chlorides TCsSB Biocatalyst, Ultrasonic Irradiation Mild conditions, quick reaction, high yields Thiazole derivatives nih.govresearchgate.net

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are often considered "green" solvents due to their low vapor pressure, high thermal stability, and recyclability. They can also act as catalysts, enhancing reaction rates and selectivity.

The one-pot, three-component synthesis of thiazolidin-4-ones has been effectively mediated by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]). acgpubs.org The reaction proceeds smoothly at 120 °C, with the ionic liquid serving as both the solvent and a promoter of the reaction. acgpubs.org In another study, the ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim]Br) was used to facilitate the one-pot synthesis of thiazole-imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole hybrids, demonstrating the utility of ILs in constructing complex, fused heterocyclic systems. researchgate.net The use of ionic liquids in these syntheses provides an efficient and more environmentally benign alternative to traditional volatile organic solvents. researchgate.net

Table 4: Ionic Liquid Mediated Synthesis of Thiazole-Containing Hybrids

Reactants Ionic Liquid Conditions Product Type Yield Ref
2-Amino-thiazole, Pyrazole-3-aldehyde, Mercaptoacetic acid [bmim][PF6] 120 °C, 1 hr Thiazolidin-4-ones containing pyrazole (B372694) and thiazole 56-88% acgpubs.orgacgpubs.org

Specific Synthetic Pathways for 4-(1H-Imidazol-2-YL)-thiazole Derivatives

The construction of the this compound scaffold is achieved through convergent synthetic strategies that typically involve the formation of one heterocyclic ring onto a pre-existing partner ring. The most common approaches involve the Hantzsch thiazole synthesis, where a thioamide nucleophile reacts with an α-halocarbonyl compound.

Synthesis from Key Intermediates (e.g., phenacyl bromides, hydrazinecarbothioamides)

A primary and versatile method for constructing the thiazole ring in these derivatives is the reaction of a thioamide-containing precursor with an α-haloketone, such as a substituted phenacyl bromide. This approach, a variation of the classic Hantzsch thiazole synthesis, allows for the introduction of diverse substituents onto the thiazole ring.

One common pathway involves the reaction of a thiosemicarbazide derivative with various substituted phenacyl bromides. niscpr.res.in For instance, a thiosemicarbazide can be reacted with different phenacyl bromides in a solvent like ethanol, typically under reflux conditions, to yield the corresponding 2-hydrazinyl-4-arylthiazole derivatives. niscpr.res.in The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the phenacyl bromide, followed by cyclization and dehydration to form the thiazole ring.

Another related strategy begins with an imidazole-containing ketone. This ketone can be reacted with an N-arylhydrazinecarbothioamide (also known as an aryl thiosemicarbazide) in an alcoholic solvent with an acid catalyst to produce a carbothioamide intermediate. nih.gov This intermediate, which contains the pre-formed imidazole moiety, can then be cyclized. The reaction of these carbothioamides with reagents like hydrazonyl chlorides or chloroacetone (B47974) in ethanol at reflux temperature leads to the formation of the desired 1,3-thiazole derivatives in good yields. nih.gov

The general scheme for the synthesis starting from a hydrazinecarbothioamide (thiosemicarbazide) derivative and a phenacyl bromide is outlined below:

Step 1: Equimolar amounts of the thiosemicarbazide derivative and the corresponding substituted phenacyl bromide are refluxed in ethanol. niscpr.res.in

Step 2: The reaction mixture is cooled, allowing the solid product to precipitate. niscpr.res.in

Step 3: The resulting solid is filtered and washed, often with cold ethanol, to yield the target thiazole derivative. niscpr.res.in Purification can be achieved through column chromatography. niscpr.res.in

This method is highly adaptable, with various substitutions possible on both the phenacyl bromide and the hydrazinecarbothioamide, allowing for the synthesis of a broad library of compounds. nih.govijprs.com

Derivatization Strategies (e.g., Schiff bases, cyclization reactions)

Once the core this compound structure is assembled, particularly one bearing an amino or hydrazinyl group, it can be further modified through various derivatization strategies. These modifications are crucial for tuning the molecule's properties.

Schiff Base Formation: A prominent derivatization technique is the formation of Schiff bases (imines). nih.gov This is typically achieved by the condensation reaction between a primary amino group on the thiazole or an attached side chain and a carbonyl group from an aldehyde or ketone. For example, 2-amino-thiazole derivatives containing an imidazole moiety can be reacted with a variety of substituted aryl aldehydes. researchgate.netasianpubs.org The reaction is often carried out by refluxing the reactants in a suitable solvent like methanol, sometimes with a catalytic amount of acid. nih.gov This strategy allows for the introduction of a wide range of aromatic and heterocyclic substituents. researchgate.netasianpubs.org

Cyclization Reactions: Intramolecular or intermolecular cyclization reactions offer pathways to more complex, fused heterocyclic systems. Starting with a suitably functionalized this compound, new rings can be constructed. For example, α-bromoketone derivatives of thiazole can react with various nucleophiles like 2-aminothiazole (B372263) or 2-aminobenzothiazole (B30445) to form fused imidazo[2,1-b]thiazole (B1210989) systems. nih.gov The reaction typically proceeds via an initial nucleophilic substitution followed by an intramolecular condensation, often facilitated by refluxing in ethanol. nih.gov These cyclization reactions expand the structural diversity of the core scaffold, leading to polycyclic aromatic compounds with distinct conformations.

Yield Optimization and Reaction Condition Analysis in this compound Synthesis

The efficiency of synthesizing this compound derivatives is highly dependent on the chosen reaction conditions. Analysis of various synthetic reports reveals key parameters that can be manipulated to optimize product yields.

Solvent Choice: The choice of solvent is critical. Ethanol is frequently used, particularly for Hantzsch-type thiazole syntheses, as it effectively dissolves the reactants and facilitates the reaction upon refluxing. niscpr.res.innih.govnih.gov Other solvents such as dioxane and dimethylformamide (DMF) have also been successfully employed, sometimes offering advantages depending on the specific substrates. ijprs.comnih.gov

Catalysis: The presence and type of catalyst can significantly influence reaction rates and yields. In the formation of carbothioamide intermediates, a catalytic amount of a strong acid like concentrated HCl is often used. nih.gov For subsequent cyclization reactions or those involving the neutralization of generated HBr, a base such as triethylamine (B128534) is commonly added to the reaction mixture. nih.govnih.gov

Temperature and Reaction Time: Most of the reported syntheses of the thiazole ring or subsequent derivatizations are conducted at elevated temperatures, typically the reflux temperature of the chosen solvent. niscpr.res.innih.govnih.gov Reaction times can vary considerably, from as short as 1.5-2 hours to 6 hours or longer, depending on the reactivity of the specific substrates. niscpr.res.innih.govnih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Reactant Stoichiometry: The use of equimolar quantities of the key intermediates, such as the thioamide and the phenacyl bromide, is a common practice. niscpr.res.in

The table below summarizes typical reaction conditions reported for the synthesis of related imidazole-thiazole derivatives, highlighting the factors that can be adjusted for yield optimization.

Intermediate 1Intermediate 2SolventCatalystTemperatureTime (h)Yield
HydrazinecarbothioamideSubstituted Phenacyl BromideEthanolNoneReflux2Good
CarbothioamideHydrazonyl ChlorideEthanolTriethylamineReflux-Good
ThioamidePhenacyl BromideDMFNoneAmbient3Moderate
CarbothioamideChloroacetoneEthanolNoneReflux-High
ThiosemicarbazidePhenacyl BromideDioxaneNoneReflux6Good to Excellent

Structural Characterization Methodologies for 4 1h Imidazol 2 Yl Thiazole Hybrid Compounds

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic techniques are paramount in the structural elucidation of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In derivatives of 4-(1H-imidazol-2-yl)thiazole, the chemical shifts (δ) of the protons are indicative of their position on the imidazole (B134444) or thiazole (B1198619) rings, or on any substituent groups. For instance, the protons on the aromatic rings typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The NH proton of the imidazole ring is often observed as a broad singlet at a very downfield chemical shift, which is also exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shifts of the carbon atoms in the imidazole and thiazole rings are characteristic and help to confirm the presence of these heterocyclic systems. The carbon atoms in the aromatic rings and any attached functional groups will also give rise to specific signals.

Below are representative NMR data for derivatives of the 4-(1H-imidazol-2-yl)thiazole scaffold.

Interactive Table: ¹H and ¹³C NMR Data for Selected 4-(1H-Imidazol-2-YL)-thiazole Derivatives
Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(2-((2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)methylene)hydrazinyl)-4-(4-fluorophenyl)thiazole Aromatic protons and other signals consistent with the structure. researchgate.netAromatic and heterocyclic carbons consistent with the structure. researchgate.net
(E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine Signals consistent with the proposed structure. researchgate.netCarbon peaks consistent with the number of different carbons in the structure. researchgate.net
Indenyl-thiazole derivative 10d Data available. researchgate.netnih.govData available. researchgate.netnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For 4-(1H-imidazol-2-yl)thiazole and its derivatives, IR spectroscopy can confirm the presence of key functional groups.

Key characteristic absorption bands for these compounds include:

N-H stretching: The N-H bond of the imidazole ring typically shows a stretching vibration in the range of 3100-3500 cm⁻¹.

C=N stretching: The carbon-nitrogen double bonds within the imidazole and thiazole rings exhibit stretching vibrations in the region of 1650-1550 cm⁻¹.

C-H stretching: Aromatic and heterocyclic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹.

C=C stretching: The carbon-carbon double bonds in the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ region.

The IR spectrum provides a molecular fingerprint that can be used to confirm the identity of the synthesized compound.

Interactive Table: Representative IR Absorption Data for this compound Derivatives
Compound NameKey IR Absorption Bands (cm⁻¹)
2-(2-((2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)methylene)hydrazinyl)-4-(4-fluorophenyl)thiazole 1628 (C=N), 1485 (Ar C=C), 1273 (C-N). researchgate.net
(E)–3–((2–(4–(4–methoxyphenyl) thiazol–2–yl)hydrazono) methyl)naphthalen–2–ol 3451 (N-H stretching), 2926 (C-H stretching), 1629 (C=N).
(E)–3–((2–(4–(4–nitrophenyl)thiazol–2–yl)hydrazono)methyl) naphthalen–2–ol 3430 (N-H stretching), 2921 (C-H stretching), 1624 (C=N).

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For 4-(1H-imidazol-2-yl)thiazole and its derivatives, mass spectrometry is crucial for confirming the molecular formula.

In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is ionized, and the resulting molecular ion peak ([M+H]⁺ or [M]⁺) is detected. The observed molecular weight should correspond to the calculated molecular weight of the proposed structure. The fragmentation pattern can also offer clues about the connectivity of the molecule.

Interactive Table: Mass Spectrometry Data for a this compound Derivative
Compound NameIonization MethodObserved m/z
2-(2-((2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)methylene)hydrazinyl)-4-(4-fluorophenyl)thiazole Not specifiedConsistent with theoretical calculations. researchgate.net

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is vital for confirming the empirical formula of a newly synthesized compound and assessing its purity.

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the correctness of the assigned structure and the purity of the sample.

Interactive Table: Elemental Analysis Data for a Representative Thiazole Derivative
Compound NameCalculated Elemental Composition (%)Found Elemental Composition (%)
3-((5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl) amino) propane-1-sulfonic acid C: 42.02, H: 4.49, N: 17.82C: 42.05, H: 4.53, N: 17.77

Structure Activity Relationship Sar Studies of 4 1h Imidazol 2 Yl Thiazole Derivatives

Impact of Substituent Effects on Biological Activity

The biological profile of 4-(1H-imidazol-2-yl)-thiazole derivatives can be significantly modulated by the introduction of various substituents on both the imidazole (B134444) and thiazole (B1198619) rings. The nature, size, and electronic properties (electron-donating or electron-withdrawing) of these substituents play a pivotal role in the molecule's interaction with its biological target.

Research into a series of 2,4-disubstituted thiazole derivatives has demonstrated that modifications at these positions are critical for anti-inflammatory activity. globalresearchonline.net Similarly, in the context of anticancer activity, the presence and position of specific functional groups can dictate the potency and selectivity of the compounds. For instance, studies on pyrazole-naphthalene-thiazole compounds revealed that a methoxy (B1213986) group conferred greater antitumor activity against various cancer cell lines compared to a halogen group. ijper.org

In another study focusing on novel thiazole derivatives as anticancer agents, specific substitutions were found to be key for activity against human cancer cell lines like MCF-7 (breast) and HepG2 (liver). A derivative, designated compound 4c , which featured a 4-hydroxy-3-methoxy benzylidene hydrazinyl moiety at position 2 of a thiazol-4(5H)-one ring, showed potent inhibitory activity against VEGFR-2, a key receptor in angiogenesis. researchgate.net This highlights that substituents capable of forming specific hydrogen bonds or hydrophobic interactions within the target's active site can dramatically enhance efficacy.

The table below summarizes key findings on how different substituents on thiazole-based scaffolds influence their biological activity.

Base ScaffoldPosition of SubstitutionSubstituent TypeEffect on Biological ActivityTarget/AssayReference
Pyrazole-Naphthalene-ThiazolePhenyl ring attached to thiazoleMethoxy groupHigher antitumor activity compared to halogenHeLa, HepG2, EGFR ijper.org
Benzothiazole (B30560)Phenyl ringHydroxyl group (at position 3 or 4)More effective antitumor activity than alkoxy or ethyl groupsMDA-MB-468, MCF-7 globalresearchonline.net
Hydrazinyl-Thiazol-4(5H)-oneBenzylidene moiety at position 24-Hydroxy-3-methoxyPotent VEGFR-2 inhibition and cytotoxicityMCF-7, HepG2 researchgate.net
N-(thiazol-2-yl)-benzamidePhenyl ring3-FluoroPotent ZAC antagonismZinc-Activated Channel (ZAC)
N-(thiazol-2-yl)-benzamideThiazole ring (position 4)tert-ButylBeneficial for antagonist activityZinc-Activated Channel (ZAC)

These examples underscore a fundamental principle in SAR: minor structural modifications can lead to significant changes in pharmacological outcomes. The electronic nature of the substituent (donating or withdrawing) can alter the charge distribution of the heterocyclic system, affecting its pKa and ability to engage in ionic or hydrogen bonding. Furthermore, the steric bulk of a substituent can influence the molecule's conformation and its fit within a binding pocket.

Influence of Positional Isomerism on Pharmacological Profiles

While direct comparative studies on positional isomers of the parent this compound scaffold are not extensively detailed in the cited literature, the principle remains a cornerstone of medicinal chemistry. The importance of substituent placement is well-documented in related heterocyclic systems. For example, in a series of benzothiazole derivatives designed as antitumor agents, the position of a hydroxyl substituent on the phenyl ring was critical. Derivatives with a hydroxyl group at the 3rd or 4th position were found to be more effective than those with other substituents like alkoxy or ethyl groups. globalresearchonline.net This demonstrates that even a subtle shift in the position of a key hydrogen-bonding group can drastically alter biological activity.

Similarly, SAR studies on antimicrobial thiazole derivatives often reveal that the activity is highly dependent on the substitution pattern. mdpi.com For instance, linking a pyrazoline ring to different positions of the thiazole core or altering substituents on the pyrazoline itself can lead to vastly different antimicrobial and antifungal potencies. nih.gov The precise geometry conferred by a specific linkage position is often necessary to orient other functional groups correctly for optimal interaction with the active site of an enzyme or receptor. The lack of activity in one isomer versus high potency in another underscores the highly specific, three-dimensional nature of drug-target interactions.

Molecular Hybridization Principles in Imidazole-Thiazole Design

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores (bioactive moieties) into a single molecule. The goal is to create a new hybrid compound that exhibits an improved biological activity profile, such as enhanced potency, dual-targeting capabilities, or a better safety profile, compared to the individual parent molecules. scialert.net The imidazole-thiazole core is an excellent scaffold for this approach due to its inherent biological relevance and synthetic tractability.

This principle has been successfully applied to create novel antitubercular agents. In one study, researchers designed and synthesized hybrid compounds by linking an imidazo[1,2-a]pyrimidine (B1208166) moiety with a thiazole ring through a hydrazineyl linker. nih.gov The rationale was based on the known antitubercular potential of both pyrimidine (B1678525) and thiazole derivatives. This hybridization resulted in several compounds with significant inhibitory efficacy against Mycobacterium tuberculosis, demonstrating a synergistic effect derived from the combination of the two pharmacophores. nih.gov

Similarly, the hybridization of imidazole and thiazole scaffolds has been explored in the development of anticancer and antimicrobial agents. scialert.netnih.gov The strategy allows for the creation of molecules that can interact with multiple biological targets or with different sites on a single target, which can be particularly effective in overcoming drug resistance. The combination of the imidazole-thiazole core with other heterocycles like pyrazoline or 1,3,4-thiadiazole (B1197879) has led to compounds with diverse pharmacological properties, including antitumor, anti-inflammatory, and antioxidant effects. scialert.net The resulting hybrid structures possess unique electronic and steric properties that enable novel interactions with biological systems, leading to the discovery of promising therapeutic leads. scialert.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by numerical values called molecular descriptors. The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts and reducing the need for extensive synthesis and screening.

For imidazole- and thiazole-based derivatives, QSAR studies have been instrumental in elucidating the key structural features required for their biological activities. In a typical QSAR study, a series of related compounds with known biological activities (e.g., IC50 values) is selected. Then, various molecular descriptors are calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area, molar refractivity), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a mathematical equation that links a combination of these descriptors to the observed biological activity. researchgate.net For instance, a QSAR study on imidazo[2,1-b] globalresearchonline.netnih.govscialert.netthiadiazole derivatives as inhibitors of murine leukemia cells used the Free-Wilson approach to develop a significant model. researchgate.net The resulting model indicated that specific substituents, such as a coumarin-3-yl group at one position, had a positive impact on activity, while a nitro-phenyl group at the same position had a negative impact. researchgate.net This provides clear, actionable insights for designing more potent analogues.

The validity and predictive power of a QSAR model are assessed using statistical metrics like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (r²_pred). A robust and validated QSAR model serves as a powerful tool for the in silico design of new this compound derivatives with potentially enhanced therapeutic properties. researchgate.netresearchgate.net

The table below lists common descriptor types used in QSAR studies of heterocyclic compounds and their general significance.

Descriptor CategoryExample DescriptorsSignificance in Drug Action
Electronic HOMO/LUMO Energy, Dipole Moment, Partial Atomic ChargesRelates to the ability to participate in charge-transfer, electrostatic, and hydrogen bonding interactions with the target.
Hydrophobic LogP (Partition Coefficient)Describes the compound's solubility and ability to cross biological membranes to reach its target.
Steric/Topological Molar Refractivity (MR), Molecular Weight, Connectivity IndicesRelates to the size and shape of the molecule, which determines its fit into the binding site of a receptor or enzyme.

Biological Evaluation of 4 1h Imidazol 2 Yl Thiazole Analogues Preclinical and in Vitro Focus

Antimicrobial Activities (In Vitro Studies)

Analogues of 4-(1H-imidazol-2-yl)-thiazole have demonstrated significant promise as antimicrobial agents. Their efficacy has been tested against a broad range of pathogens, including bacteria, fungi, mycobacteria, and protozoa, revealing a diverse and potent inhibitory profile.

The antibacterial potential of thiazole-imidazole derivatives has been well-documented through numerous in vitro studies. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, certain novel thiazole (B1198619) derivatives have demonstrated notable activity against Proteus mirabilis and Shigella dysenteriae, with one specific compound showing Minimum Inhibitory Concentrations (MICs) of 125 and 62.5 µg/ml, respectively. Another study highlighted a thiazole derivative that inhibited the growth of Proteus mirabilis, Shigella dysenteriae, and Listeria monocytogenes, with MIC values of 1000, 125, and 1000 μg/ml, respectively.

The structural characteristics of these analogues play a crucial role in their antibacterial potency. Research has shown that incorporating different substituents onto the core structure can significantly modulate their activity. For example, some newly synthesized thiazole derivatives incorporating an imidazole (B134444) moiety showed considerable activity against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. One particular compound, referred to as p-t, exhibited more potent antibacterial activity than the standard drug used in the study. Furthermore, thiazole derivatives featuring a furan (B31954) scaffold have shown high activity against S. aureus and E. coli, with inhibition zones of up to 28 mm.

Table 1: In Vitro Antibacterial Activity of this compound Analogues
Compound TypeBacterial StrainActivity MeasurementResultReference
Thiazole derivative 4Proteus mirabilisMIC125 µg/ml
Thiazole derivative 4Shigella dysenteriaeMIC62.5 µg/ml
Synthesized Thiazole DerivativeProteus mirabilisMIC1000 µg/ml
Synthesized Thiazole DerivativeShigella dysenteriaeMIC125 µg/ml
Synthesized Thiazole DerivativeListeria monocytogenesMIC1000 µg/ml
Thiazole-Furan Hybrid (3a)S. aureusInhibition Zone28 mm
Thiazole-Furan Hybrid (8a)E. coliInhibition Zone28 mm

The antifungal properties of this compound analogues are a significant area of investigation, with many derivatives showing potent activity against clinically relevant fungal pathogens. Studies have demonstrated that these compounds can be particularly effective against species such as Candida albicans and Aspergillus niger.

In one study, novel thiazole derivatives containing an imidazole moiety were screened for their antifungal activity. Among the tested compounds, one designated as p-t showed higher activity against C. albicans, Aspergillus flavus, Aspergillus fumigatus, and Trichophyton rubrum than the standard antifungal agent. Other analogues from the same series also displayed considerable antifungal effects.

Further research into thiazole derivatives incorporating a furan scaffold revealed strong activity against C. albicans and A. niger. Specifically, compounds labeled 3a and 6d were most effective against C. albicans, with inhibition zones of 26 mm and 37 mm, respectively. Another compound, 6c, demonstrated the highest activity against A. niger, even surpassing the efficacy of the control drug, cyclohexamide. Many of these compounds exhibited lower MIC values against C. albicans compared to the standard neomycin.

Table 2: In Vitro Antifungal Activity of this compound Analogues
Compound TypeFungal SpeciesActivity MeasurementResultReference
Thiazole-Imidazole Analogue (p-t)Candida albicansActivityHigher than standard
Thiazole-Imidazole Analogue (p-t)Aspergillus flavusActivityHigher than standard
Thiazole-Imidazole Analogue (p-t)Aspergillus fumigatusActivityHigher than standard
Thiazole-Furan Hybrid (3a)Candida albicansInhibition Zone26 mm
Thiazole-Furan Hybrid (6d)Candida albicansInhibition Zone37 mm
Thiazole-Furan Hybrid (6c)Aspergillus nigerActivityHigher than cyclohexamide

The emergence of drug-resistant Mycobacterium tuberculosis strains has necessitated the search for novel antitubercular agents. Imidazole-thiazole hybrids have been identified as a promising class of compounds in this regard.

A study focused on imidazo[2,1-b]thiadiazole derivatives containing an imidazole moiety revealed significant in vitro activity against M. tuberculosis H37Rv. Among the synthesized compounds, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b]thiadiazole (5f) was the most potent, demonstrating 98% inhibition with a MIC of 3.14 µg/ml. Other analogues with phenyl halide substitutions also showed significant, though lesser, antitubercular activity. Importantly, the potent compounds were found to be non-cytotoxic against a mammalian Vero cell line, indicating a favorable selectivity profile.

Table 3: In Vitro Antitubercular Activity of Imidazo[2,1-b]thiadiazole Analogues
CompoundBacterial StrainActivity MeasurementResultReference
2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b]thiadiazole (5f)M. tuberculosis H37RvMIC3.14 µg/ml
Compound 5fM. tuberculosis H37Rv% Inhibition98%
Analogues with Phenyl Halide SubstitutionsM. tuberculosis H37RvActivitySignificant

Leishmaniasis remains a significant global health problem, and new, effective treatments are urgently needed. Research into nitroimidazolyl-1,3,4-thiadiazole derivatives has shown their potential as antileishmanial agents. A series of these compounds were synthesized and evaluated for their in vitro activity against Leishmania major.

Most of the synthesized compounds exhibited good activity against the promastigote form of L. major at concentrations that were not toxic to mammalian cells. The most active compound identified was 1-[(5-chloro-2-thienyl)carbonyl]-4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (5f), which displayed an IC50 value of 9.35 µM. This compound was also shown to be effective against the intracellular amastigote form of the parasite, significantly reducing the infectivity index.

Table 4: In Vitro Antileishmanial Activity of Nitroimidazolyl-1,3,4-thiadiazole Analogues
CompoundParasiteStageActivity MeasurementResultReference
1-[(5-chloro-2-thienyl)carbonyl]-4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]piperazine (5f)Leishmania majorPromastigoteIC509.35 ± 0.67 µM
Compound 5fLeishmania majorIntracellular AmastigoteActivityEffective, decreased infectivity index

Anticancer Activities (Cell Line Studies)

In addition to their antimicrobial properties, this compound analogues have emerged as a promising scaffold for the development of novel anticancer agents. In vitro studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.

The cytotoxic potential of thiazole and imidazole derivatives has been evaluated against several human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer cells.

In one study, two newly synthesized thiazole derivatives, CP1 and CP2, were tested for their cytotoxic effects. Compound CP1 showed potent activity with IC50 values of 4.8 µg/ml against MCF-7 cells, 11 µg/ml against HepG-2 cells, and 4.7 µg/ml against HCT-116 cells. Compound CP2 also demonstrated cytotoxicity, though with higher IC50 values of 9.6 µg/ml (MCF-7), 18 µg/ml (HepG-2), and 9.5 µg/ml (HCT-116).

Another investigation into a series of thiazole derivatives found that they exhibited antiproliferative activity against both MCF-7 and HepG-2 cell lines. One particular compound, 4c, which features a 2-(4-hydroxybenzylidene) substitution, was highly effective with IC50 values of 2.57 µM against MCF-7 and 7.26 µM against HepG-2. A novel 1H-imidazole [4,5-f] phenanthroline derivative, IPM714, was found to have selective inhibitory activity against colorectal cancer cells, with an IC50 of 1.74 μM in HCT-116 cells.

Furthermore, a series of new diaryl benzo[d]imidazo[2,1-b]thiazole compounds were synthesized and evaluated for their cytotoxicity on the MCF-7 breast cancer cell line. All tested compounds showed a good inhibitory effect, with compounds 6i and 6j demonstrating the highest potency, inhibiting cell proliferation by 81% and 77%, respectively, at a concentration of 10 μM.

Table 5: In Vitro Cytotoxicity of this compound Analogues against Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 ValueReference
CP1MCF-7Breast4.8 µg/ml
CP1HepG-2Liver11 µg/ml
CP1HCT-116Colon4.7 µg/ml
CP2MCF-7Breast9.6 µg/ml
CP2HepG-2Liver18 µg/ml
CP2HCT-116Colon9.5 µg/ml
Compound 4cMCF-7Breast2.57 µM
Compound 4cHepG-2Liver7.26 µM
IPM714HCT-116Colon1.74 µM
Compound 6iMCF-7Breast81% inhibition at 10 µM
Compound 6jMCF-7Breast77% inhibition at 10 µM

Mechanisms of Action in Cancer Cells (e.g., apoptosis induction, cell cycle arrest)

Analogues of this compound have demonstrated significant anticancer properties by interfering with the fundamental processes of cancer cell proliferation, such as inducing programmed cell death (apoptosis) and halting the cell division cycle. nih.gov

In vitro studies have shown that certain thiazole derivatives can effectively trigger apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones was synthesized and evaluated for its anticancer effects. doaj.orgresearchgate.net One of the most active derivatives, compound 4c, was found to induce cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. doaj.orgresearchgate.netmdpi.com This was evidenced by a significant increase in the percentage of cells in the pre-G1 phase (37.36%) compared to untreated cells (2.02%). doaj.orgresearchgate.netmdpi.com Furthermore, this compound markedly promoted both early and late apoptosis in MCF-7 cells. doaj.orgresearchgate.net

Similarly, another study on a 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine derivative found it to be a potent agent against human gastric cancer cells, with an IC50 value of 0.05 μM. nih.gov Its mechanism was linked to interference with microtubule assembly at the colchicine (B1669291) binding sites, leading to cell cycle arrest at the G2/M phase, which ultimately inhibits tumor cell proliferation and induces apoptosis. nih.gov Thiadiazole derivatives have also been shown to induce apoptosis and cell cycle arrest in C6 rat glioma cells. nih.gov

Table 1: Effects of Thiazole Analogues on Cell Cycle and Apoptosis

Compound/DerivativeCancer Cell LineMechanism of ActionKey Findings
Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative)MCF-7 (Breast Cancer)Cell Cycle Arrest & Apoptosis InductionIncreased cell population in pre-G1 phase by 37.36%; significantly increased early and late apoptosis. doaj.orgresearchgate.netmdpi.com
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric Cancer)Cell Cycle Arrest & Apoptosis InductionInterferes with microtubule assembly, causing G2/M phase arrest; potent activity with IC50 of 0.05 μM. nih.gov
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3)C6 (Glioma)Apoptosis & Cell Cycle ArrestInduced apoptosis and cell cycle arrest through inhibition of Akt activity. nih.gov

Enzyme Inhibition in Cancer Pathways (e.g., EGFR TK, PARP-1, Caspase-3, p53, Bax/Bcl-2 modulation)

The anticancer activity of this compound analogues is often rooted in their ability to inhibit key enzymes and modulate proteins critical to cancer cell survival and proliferation pathways.

Molecular docking and in vitro studies have identified several key targets. For example, certain thiazole derivatives have shown potential binding affinity towards Epidermal Growth Factor Receptor (EGFR) and B-cell lymphoma 2 (Bcl-2), proteins that are crucial for cancer cell growth and survival. doaj.orgresearchgate.net The EGFR tyrosine kinase pathway is a significant target, and its inhibition can lead to cell cycle arrest and apoptosis. nih.govresearchgate.net

The modulation of the Bcl-2 family of proteins, which includes the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, is a critical mechanism. nih.gov A shift in the Bax/Bcl-2 ratio towards apoptosis is a common outcome of treatment with effective anticancer agents. researchgate.net Studies on pyrazole (B372694), a 1,2-diazole, demonstrated that it disrupts the mitochondrial membrane potential and modulates the protein levels of Bax and Bcl-2 in A549 lung carcinoma cells, which likely leads to the activation of caspase-3. nih.govresearchgate.net Caspase-3 is a key executioner caspase in the apoptotic pathway. nih.gov

Furthermore, some thiazole derivatives act as p53-activating agents. rsc.org The p53 protein is a tumor suppressor that plays a central role in inducing apoptosis and cell cycle arrest in response to cellular stress. nih.gov A library of novel hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles was found to be selective towards p53-expressing colorectal cancer cells, highlighting the potential of these scaffolds in developing targeted cancer therapies. rsc.org

Table 2: Enzyme and Protein Targets of Thiazole Analogues in Cancer Pathways

Compound/Derivative ClassTarget Enzyme/ProteinEffectCancer Cell Line
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesVEGFR-2Inhibition (IC50 = 0.15 µM for compound 4c) doaj.orgresearchgate.netMCF-7
1,2-diazole (pyrazole)EGFR, Bax/Bcl-2, Caspase-3, CDK-2Inhibition of EGFR pathway, modulation of Bax/Bcl-2, activation of Caspase-3, suppression of CDK-2 nih.govresearchgate.netA549
Hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazolesp53Activation rsc.orgColorectal Cancer Cells
Thiadiazole derivativesAktInhibition nih.govC6

Anti-inflammatory Activities (In Vitro Studies)

Derivatives of the this compound scaffold have been investigated for their anti-inflammatory properties, with many compounds demonstrating excellent to moderate activity in various in vitro assays. rjptonline.orgresearchgate.net A common method for evaluating in vitro anti-inflammatory potential is the human red blood cell (HRBC) membrane stabilization assay, which assesses the ability of a compound to prevent hemolysis induced by hypotonic solutions, a process analogous to the stabilization of lysosomal membranes.

In one study, novel thiazole-benzimidazole hybrids were synthesized and evaluated for their anti-inflammatory effects. researchgate.net Several of the synthesized compounds exhibited significant activity, with compounds 72f and 72g showing 85% and 88% inhibition of hemolysis at a concentration of 100 μg/mL, respectively, using Diclofenac sodium as a standard. researchgate.net Another study focusing on 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone (B97240) derivatives also reported notable in vitro anti-inflammatory activity. Compounds AR-45a and AR-55a showed maximum membrane stabilization with 65% and 68% protection at a concentration of 200 µg/mL.

These findings suggest that the imidazole-thiazole core is a promising framework for the development of new non-steroidal anti-inflammatory agents. scialert.net

Table 3: In Vitro Anti-inflammatory Activity of Thiazole Analogues

Compound/Derivative ClassAssay MethodConcentrationPercentage Inhibition/ProtectionReference Standard
Thiazole-benzimidazole hybrid (72f)Not specified, likely membrane stabilization100 μg/mL85% researchgate.netDiclofenac sodium
Thiazole-benzimidazole hybrid (72g)Not specified, likely membrane stabilization100 μg/mL88% researchgate.netDiclofenac sodium
Nitroimidazole-thiazole derivative (AR-45a)HRBC Membrane Stabilization200 µg/mL65% Protection Diclofenac/Ibuprofen
Nitroimidazole-thiazole derivative (AR-55a)HRBC Membrane Stabilization200 µg/mL68% Protection Diclofenac/Ibuprofen

Other Significant Biological Activities

Antidiabetic Potential (e.g., α-glucosidase inhibition)

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase is a key strategy in managing type 2 diabetes mellitus. nih.gov α-Glucosidase inhibitors delay carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. nih.gov Several studies have highlighted the potential of imidazole and thiazole-containing scaffolds as effective α-glucosidase inhibitors.

A series of imidazole-bearing thioquinoline derivatives were designed and synthesized, showing significantly better potency than the standard drug acarbose. nih.gov The IC50 values for these derivatives ranged from 12.1 ± 0.2 to 102.1 ± 4.9 µM, compared to an IC50 of 750.0 ± 5.0 µM for acarbose. nih.gov Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives demonstrated high inhibitory activity against α-glucosidase, with one compound showing an IC50 value nearly 3.7 times lower than that of acarbose. researchgate.net Heterocycles such as 2-thiohydantoins, which contain an imidazole ring, have also been identified as potential inhibitors of both α-glucosidase and α-amylase. nih.gov

Table 4: α-Glucosidase Inhibitory Activity of Imidazole/Thiazole Analogues

Compound ClassIC50 Value (µM)Reference Standard (Acarbose) IC50 (µM)
Imidazole-bearing thioquinolines12.1 to 102.1 nih.gov750.0 nih.gov
1,3,4-Thiadiazole derivative (9'b)3660 (3.66 mM) researchgate.net13880 (13.88 mM) researchgate.net
Unsubstituted-2-thiohydantoin356.22 µg/mL nih.govNot specified

Enzyme Target Inhibition (e.g., Lanosterol 14α-demethylase, RNA dependent RNA polymerase, CK1δ/ε)

The structural features of imidazole and thiazole rings make them effective inhibitors of various enzymes by enabling interactions with active sites, such as coordinating with metal ions.

Lanosterol 14α-demethylase (LDM): This cytochrome P450 enzyme is a crucial target for antifungal agents. nih.gov Azole-containing compounds, including those with an imidazole ring, function by having a nitrogen atom in the azole ring coordinate to the heme iron of the enzyme, thereby inhibiting it. nih.govnih.gov A potent and selective inhibitor of mammalian LDM, RS-21607, which is an imidazole derivative, was found to have an apparent Ki of 840 pM. nih.gov This high affinity and selectivity suggest the potential for developing drugs based on this scaffold for conditions like hyperlipidemia. nih.gov

RNA m6A Demethylase: The fat mass and obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase, is another important enzyme target. biorxiv.org Small-molecule inhibitors of FTO have been developed and shown to have therapeutic potential, particularly in neuroscience and oncology. biorxiv.orgmdpi.com While the initial search results did not specify this compound derivatives as FTO inhibitors, the general success of small molecules in targeting this enzyme family indicates a potential area for future exploration of these scaffolds. biorxiv.org

Information directly linking this compound analogues to the inhibition of RNA-dependent RNA polymerase or CK1δ/ε was not prominent in the reviewed literature.

Antioxidant Properties

Reactive oxygen species (ROS) can cause oxidative damage to cells, contributing to a range of degenerative diseases. researchgate.net Thiazole derivatives have been recognized for their potential as antioxidant agents, capable of scavenging free radicals. researchgate.net

The antioxidant activity of new thiazole derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and ferric reducing power tests. nih.gov In one study, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamines were synthesized, and several compounds showed potent antioxidant activity. researchgate.net Another investigation into phenolic thiazoles also revealed significant ABTS˙+ radical scavenging properties, with some compounds exhibiting lower IC50 values than the standard antioxidant, ascorbic acid. nih.gov The presence of phenolic fragments in the thiazole derivatives often enhances their antioxidant capacity. nih.govmdpi.com

Analgesic Effects

The analgesic potential of heterocyclic compounds, including those with imidazole and thiazole rings, has been a subject of significant interest in medicinal chemistry. Research indicates that these structural motifs are present in various compounds exhibiting a wide range of pharmacological activities, including analgesic and anti-inflammatory properties.

Investigations into analogues of this compound often involve the acetic acid-induced writhing test in mice, a common screening method for peripheral analgesic activity. In this model, a reduction in the number of writhing responses following the administration of a test compound, compared to a control group, suggests an analgesic effect. For instance, studies on a series of methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles, which are structurally related to the core imidazole scaffold, have demonstrated significant antinociceptive effects in this assay.

Another common method used is the tail-flick test, which assesses the central analgesic activity of a compound. This test measures the time it takes for an animal to withdraw its tail from a heat source. An increase in the latency to tail withdrawal is indicative of a centrally mediated analgesic effect.

The table below summarizes the findings from preclinical studies on various analogues of this compound, highlighting the diversity of the tested compounds and the outcomes of their analgesic evaluations.

Table 1: Preclinical Analgesic Evaluation of this compound Analogues

Compound SeriesAnimal ModelKey Findings
Methyl-imidazolyl-1,3,4-oxadiazolesAcetic acid-induced writhing test (mice)Several compounds showed significant antinociceptive effects compared to the control group. nih.gov
Methyl-imidazolyl-1,2,4-triazolesAcetic acid-induced writhing test (mice)Multiple derivatives demonstrated significant reductions in writhing responses. nih.gov
Thiazole-substituted benzothiazolesNot SpecifiedCompound 3c was identified as a highly active agent. nih.gov
Thiazolidine-4-one derivativesTail flick test, tail immersion test, acetic acid writhing test (rodents)Chloro- and methoxy-substituted derivatives exhibited analgesic activity. Hydroxy-substituted analogues were inactive. nih.gov
Pyrazole-substituted thiazolesTail immersion method (mice)Compounds 8c and 8e showed the highest analgesic activity among the synthesized series. researchgate.netresearchgate.net
Heterocyclic substituted thiazolesTail-flick method (rodents)Most of the novel compounds produced mild-to-good analgesic activity. researchgate.net

The structure-activity relationship (SAR) studies within these series of analogues often reveal that the nature and position of substituents on the imidazole and thiazole rings play a crucial role in their analgesic activity. For example, the presence of chloro or methoxy (B1213986) groups on thiazolidine-4-one derivatives was found to be necessary for their analgesic effect, while hydroxy substitution resulted in a loss of activity. nih.gov Similarly, specific substitutions on pyrazole-thiazole hybrids, such as a 4-dimethylaminophenyl or a 4-methylphenyl group, led to the most potent compounds in that series. researchgate.netresearchgate.net

These findings underscore the importance of the imidazole-thiazole scaffold as a promising template for the design and development of novel analgesic agents. Further research, including the specific evaluation of the parent compound this compound, is warranted to fully elucidate the pharmacophore and optimize the structural features required for potent pain relief.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govphyschemres.org This method is crucial for understanding the interactions between a ligand, such as a 4-(1H-Imidazol-2-YL)-thiazole derivative, and its biological target, typically a protein or enzyme.

Research on various imidazole-thiazole derivatives has demonstrated their potential to bind to a wide array of biological targets. For instance, docking studies on novel thiazole (B1198619) derivatives containing an imidazole (B134444) scaffold have been performed to evaluate their antibacterial potential by examining interactions with DNA gyrase B. nih.govresearchgate.net These studies often reveal key binding modes, such as hydrogen bonds and π-π stacking interactions, with crucial amino acid residues in the active site of the target protein. nih.gov

In anticancer research, derivatives have been docked against key proteins involved in cancer proliferation, such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). doaj.org The results from these simulations provide binding energy scores, which indicate the affinity of the compound for the target. A lower binding energy generally suggests a more stable and favorable interaction. For example, some thiazole derivatives have shown promising binding affinities for the active sites of proteins implicated in hepatic cancer, such as the Rho6 protein. nih.gov

Table 1: Examples of Molecular Docking Studies on Imidazole-Thiazole Scaffolds
Derivative ClassTarget ProteinKey Interactions ObservedReference
Thiazole derivatives with imidazole scaffoldDNA Gyrase BHydrogen bonding, hydrophobic interactions with key amino acids nih.govresearchgate.net
Thiazole-Hydrazone derivativesEpidermal Growth Factor Receptor (EGFR)Interactions within the ATP-binding site nih.gov
2-Aminothiazole (B372263) derivativesB-cell lymphoma 2 (Bcl-2)Good docking scores and binding affinity doaj.org
Thiazole-linked azolesLasR protein (Pseudomonas aeruginosa)H-bonds and π-π interactions nih.gov

Molecular Dynamics (MD) Simulations for Interaction Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations confirm and validate the binding modes predicted by docking by simulating the movements of atoms and molecules. nih.gov

For thiazole-based compounds, MD simulations have been employed to evaluate the stability of the ligand within the protein's binding pocket. physchemres.org These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein atoms over a set period, typically nanoseconds. A stable RMSD value over time suggests that the ligand remains securely bound in its predicted orientation and that the complex is stable. mdpi.com

Studies on thiazole-based hydrazones targeting breast cancer cells used MD simulations to confirm the stability of the compounds within the EGFR binding site. nih.gov Similarly, simulations performed on thiazole derivatives designed as quorum sensing inhibitors for Pseudomonas aeruginosa helped to validate the stability of the protein-ligand complexes. nih.gov These dynamic studies are crucial for ensuring that the interactions predicted by docking are maintained in a more realistic, solvated environment.

Homology Modeling for Target Identification

In many cases, the experimental three-dimensional structure of a target protein has not been determined and is not available in databases like the Protein Data Bank (PDB). nih.gov In such scenarios, homology modeling is used to construct a 3D model of the target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.gov

This approach has been vital for studying the targets of imidazole- and thiazole-containing compounds. For example, if a novel thiazole derivative is hypothesized to act on a specific enzyme in a pathogen for which no crystal structure exists, homology modeling can be used to build a reliable 3D model of that enzyme. nih.gov The quality of the generated model is assessed using various validation tools, and if deemed reliable, it can then be used for subsequent molecular docking and dynamics simulations to study ligand interactions. This process was utilized to model the structure of Plasmodium falciparum adenylosuccinate lyase to investigate its interaction with benzimidazole (B57391) scaffolds. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

A promising drug candidate must not only have high affinity and selectivity for its target but also possess favorable pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and in vivo behavior of a compound. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds that are likely to fail later in development. nih.govplos.org

For various series of thiazole and imidazole derivatives, computational tools have been used to predict key ADME parameters. nih.govdergipark.org.tr These predictions assess properties such as oral bioavailability, blood-brain barrier (BBB) penetration, gastrointestinal absorption, potential for hepatotoxicity, and adherence to established drug-likeness rules like Lipinski's Rule of Five. nih.govplos.org For example, studies on novel imidazole-based drug candidates have used in silico ADMET data to confirm that the designed compounds would have acceptable oral availability and were predicted to be non-mutagenic and non-tumorigenic. nih.gov

Table 2: Predicted ADME Properties for Representative Thiazole/Imidazole Derivatives
Compound ClassPredicted PropertyFindingSoftware/MethodReference
Pyridine-thiazole hybridBlood-Brain Barrier (BBB) PermeabilityPredicted to cross the BBBSwissADME dergipark.org.tr
Pyridine-thiazole hybridHepatotoxicityPredicted to have no hepatotoxicitypkCSM dergipark.org.tr
Imidazole-based candidatesOral BioavailabilityPredicted to be orally availableADMET analysis nih.gov
Coumarinyl linked pyrazolylthiazolesHuman Oral AbsorptionCalculated as a percentageQikProp plos.org
Heterocycles linked Thiazole ConjugatesADMET ScreeningIn silico ADMET screening performed- nih.gov

Tautomeric Equilibrium and Solvent Effects on Conformation

Tautomers are structural isomers of chemical compounds that readily interconvert. mdpi.com The phenomenon is particularly common in heterocyclic systems like imidazole and thiazole, where proton migration can lead to different forms, such as keto-enol or amine-imine tautomers. nih.govresearchgate.net The relative stability of these tautomers can significantly impact the molecule's chemical properties and its ability to bind to a biological target.

Computational methods, particularly quantum chemical calculations, are used to investigate the tautomeric equilibrium. These studies can predict the relative energies of different tautomeric forms, providing insight into which form is likely to predominate under certain conditions. mdpi.com

The surrounding solvent can have a profound effect on tautomeric equilibrium. mdpi.com Computational models can simulate these solvent effects, explaining how polar or non-polar solvents can stabilize one tautomer over another. For instance, studies on related heterocyclic systems have shown that polar aprotic solvents can favor the keto form, while non-polar solvents may favor the enol form. mdpi.com Understanding the tautomeric behavior of the this compound scaffold is essential for accurately modeling its interactions with biological targets, as the dominant tautomer in the physiological environment is the one that will be involved in binding.

Advanced Research Directions and Future Perspectives for 4 1h Imidazol 2 Yl Thiazole Chemistry

Design of Novel Multi-Target Directed Ligands

The complexity of multifactorial diseases such as cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs) as a more effective therapeutic strategy than single-target agents. The 4-(1H-imidazol-2-yl)-thiazole scaffold is exceptionally well-suited for this approach due to the distinct yet complementary roles of its constituent heterocycles.

The imidazole (B134444) ring is a key component in many compounds designed to tackle Alzheimer's disease (AD) by targeting mechanisms like Aβ aggregation, tau phosphorylation, and oxidative stress. benthamscience.comresearchgate.net The thiazole (B1198619) nucleus is also a prominent feature in molecules developed as inhibitors of enzymes implicated in AD, such as acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and β-secretase (BACE-1). nih.gov

By integrating these two moieties, researchers can design hybrid molecules capable of simultaneously modulating multiple pathological pathways. For instance, a single compound could inhibit both AChE, to address the cholinergic deficit, and BACE-1, to reduce the production of amyloid-β peptides. nih.gov This synergistic inhibition is believed to have a more potent effect in treating complex diseases. nih.gov Future design strategies will focus on creating libraries of this compound derivatives and screening them against a panel of disease-relevant targets to identify potent MTDLs.

Table 1: Potential Targets for Multi-Target Directed Ligands in Alzheimer's Disease

Target Enzyme/Protein Pathological Role Rationale for Inhibition
Acetylcholinesterase (AChE) Breaks down acetylcholine (B1216132), leading to cholinergic deficit. Increases acetylcholine levels, providing symptomatic relief. benthamscience.com
Butyrylcholinesterase (BChE) Compensates for AChE activity in the later stages of AD. Similar to AChE inhibition, helps maintain neurotransmitter levels.
β-Secretase (BACE-1) Initiates the cleavage of amyloid precursor protein (APP) to form Aβ peptides. Reduces the formation of neurotoxic Aβ plaques. nih.gov
Monoamine Oxidase B (MAO-B) Contributes to oxidative stress and neuroinflammation. Decreases oxidative damage and may offer neuroprotection. nih.gov

Strategies for Lead Optimization and Preclinical Candidate Development

Once a "hit" compound with initial activity is identified, the subsequent phase of lead optimization is critical for transforming it into a viable preclinical candidate. This process involves systematically modifying the lead structure to enhance efficacy, improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADMET), and reduce toxicity. nih.gov

Key strategies for optimizing this compound-based leads include:

Functional Group Manipulation: The core scaffold presents multiple sites for modification. Altering substituents on both the imidazole and thiazole rings can significantly impact potency and selectivity. This includes adding or swapping functional groups, making isosteric replacements, or adjusting ring systems. nih.govdanaher.com

Structure-Activity Relationship (SAR) Guided Optimization: By synthesizing and testing a series of related analogs, researchers can establish clear SARs. This knowledge guides more rational design choices to improve biological activity. nih.gov For example, SAR studies might reveal that an electron-withdrawing group at a specific position on the thiazole ring enhances kinase inhibitory activity.

Computational and In Silico Approaches: Modern computational tools are invaluable in lead optimization. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and free energy perturbation (FEP) calculations can predict the impact of structural modifications on binding affinity, helping to prioritize the synthesis of the most promising compounds. danaher.comnih.gov

The ultimate goal is to develop a preclinical candidate with a balanced profile of high potency, target selectivity, favorable ADMET properties, and a clear path for further development.

Exploration of Structure-Based Drug Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to design ligands that bind to it with high affinity and specificity. The this compound scaffold serves as an excellent starting point for SBDD due to its rigid nature and defined vectoral orientation of potential interacting groups.

Molecular docking is a key SBDD technique that predicts the preferred orientation of a molecule within the active site of a target protein. Numerous studies have employed docking to understand how derivatives of this scaffold interact with various enzymes. For instance, docking studies have elucidated key interactions with the active sites of BACE1, human Lactate Dehydrogenase A (hLDHA), and various kinases like VEGFR-2, EGFR, and BRAF. nih.govacs.orgmdpi.comresearchgate.net

These studies reveal critical interactions, such as hydrogen bonds formed between the imidazole or thiazole nitrogens and amino acid residues in the enzyme's active site, or π-π stacking interactions with aromatic residues. acs.org This molecular insight allows for the rational design of modifications to the scaffold that can enhance these interactions, thereby increasing inhibitory potency. For example, a model of an inhibitor bound to β-Secretase revealed that the P3-thiazole nitrogen is positioned to form a hydrogen bond with the Thr232 side chain, guiding further design. nih.gov

Table 2: Examples of Molecular Docking Studies with Imidazole-Thiazole Scaffolds

Target Protein Therapeutic Area Key Findings from Docking Studies
β-Secretase (BACE1) Alzheimer's Disease Thiazole nitrogen forms hydrogen bonds with active site residues (e.g., Thr232). nih.gov
hLDHA (Human Lactate Dehydrogenase A) Oncology Strong interactions observed with residues Arg 98, Gln 99, and Thr 94. acs.org
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Oncology Thiazole derivatives identified as potential kinase inhibitors. researchgate.net
EGFR (Epidermal Growth Factor Receptor) Oncology Imidazole-thiazole hybrids designed as dual inhibitors of EGFR and BRAF. mdpi.com

Potential Applications in Chemical Biology Tools

Beyond direct therapeutic applications, derivatives of this compound hold significant promise as chemical biology tools. These are specialized molecules designed to study biological systems, visualize cellular processes, or identify and validate new drug targets.

A particularly promising avenue is the development of fluorescent probes. The π-conjugated system of the imidazole-thiazole core can be chemically modified to create fluorophores. rsc.org By attaching this fluorescent scaffold to a ligand known to bind a specific protein, researchers can create probes to visualize the protein's localization and dynamics within living cells. Furthermore, imidazole and thiazole derivatives have been successfully developed as selective fluorescent chemosensors for detecting metal ions like Zn2+ or for imaging pH changes in specific cellular organelles like lysosomes. researchgate.netnih.gov

Potential applications include:

Target Engagement Probes: A fluorescently labeled derivative could be used in assays to confirm that a drug candidate is binding to its intended target inside a cell.

Cellular Imaging Agents: Probes can be designed to accumulate in specific organelles, such as lysosomes, allowing researchers to monitor changes in the organelle's environment (e.g., pH) in response to disease or treatment. researchgate.net

Biosensors: The fluorescence of certain derivatives can be designed to switch "on" or "off" in the presence of a specific analyte, such as a metal ion or reactive oxygen species, enabling real-time detection in biological samples. researchgate.net

The development of these tools will not only advance our fundamental understanding of biology but also accelerate drug discovery by providing more sophisticated methods for target validation and mechanism-of-action studies.

Emerging Synthetic Technologies for Enhanced Production

The efficient synthesis of a diverse library of this compound derivatives is crucial for exploring their full potential. While traditional synthetic methods exist, emerging technologies offer significant advantages in terms of speed, efficiency, and environmental impact.

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat reactions, often dramatically reducing reaction times from hours to minutes and improving yields. Microwave-induced synthesis has been successfully applied to the production of thiazoles from thiosemicarbazones and α-bromoketones. jchemrev.com

Flow Chemistry: In flow chemistry, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters, improved safety, and easier scalability. This technology is ideal for the large-scale production of a lead compound.

Combinatorial Chemistry and Diversity-Oriented Synthesis: These approaches aim to rapidly generate large collections of structurally diverse molecules. By combining different building blocks in a systematic manner, vast chemical libraries based on the this compound core can be created for high-throughput screening. acs.org

Green Chemistry Approaches: The use of eco-friendly solvents, such as deep eutectic solvents, is gaining traction. These solvents are often biodegradable and less toxic than traditional organic solvents, reducing the environmental footprint of the synthesis. mdpi.com

Adopting these modern synthetic strategies will accelerate the discovery- M.p.: 200–202 °C. IR (KBr, cm−1): 3428.0 (s), 2927.2 (m), 2853.5 (m), 1701.6 (s), 1461.2 (s), 1329.4 (s), 1234.3 (s), 1171.1 (m), 739.9 (s). 1H-NMR (400 MHz, DMSO-d6): δ 4.26 (s, 2H, CH2), 7.07 (s, 1H, =C–H), 7.07–7.26 (m, 1H, Ar–H, J = 7.7 Hz), 7.31–7.35 (m, 1H, Ar–H, J = 7.7 Hz), 7.67–7.69 (d, 1H, Ar–H, J = 8.4 Hz), 7.73–7.75 (d, 1H, Ar–H, J = 8.4 Hz), 12.52 (s, 1H, –COOH). ESI-MS (m/z): 233.2 ([M + H]+). mdpi.com

Future Directions in Biological Activity Profiling and Mechanism Elucidation

The this compound scaffold has demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com Future research must move beyond initial activity screening to a deeper understanding of the molecular mechanisms through which these compounds exert their effects.

Expanded Biological Profiling: Derivatives should be screened against broader, more diverse panels of biological targets. This could include large kinase panels, G-protein coupled receptor (GPCR) arrays, and panels of proteases to uncover novel activities and potential off-target effects early in the discovery process.

Advanced Mechanistic Studies: To elucidate the mechanism of action, a variety of advanced cellular and biochemical assays are required. For promising anticancer compounds, this includes detailed cell cycle analysis, apoptosis assays (e.g., DNA fragmentation, mitochondrial depolarization), and investigation of specific signaling pathways (e.g., PI3K/AkT/mTOR). nih.govnih.gov

Target Deconvolution: For compounds identified through phenotypic screening (where the molecular target is unknown), advanced techniques like thermal proteome profiling or chemical proteomics can be employed to identify the specific protein(s) the compound binds to, thus revealing its mechanism of action.

A thorough understanding of how these compounds work at a molecular level is essential for their rational optimization into safe and effective therapeutic agents and for identifying patient populations most likely to benefit from them.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-(1H-imidazol-2-yl)-thiazole derivatives, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multicomponent reactions (MCRs) or stepwise coupling. For example, benzimidazole-thiazole hybrids can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (e.g., DMF, room temperature) . Optimization includes solvent selection (e.g., ethanol for solubility), catalyst loading (e.g., 10 mol% CuI), and purification via column chromatography. Structural validation requires IR, NMR (¹H/¹³C), and elemental analysis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

  • Methodology : Combine spectroscopic and crystallographic methods:

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm), while ¹³C NMR confirms heterocyclic carbons .
  • X-ray diffraction : Resolves crystal packing and bond angles (e.g., SHELX software for refinement) .
  • Elemental analysis : Validates purity (>95%) by matching calculated/experimental C/H/N/S ratios .

Q. How can the biological activity of this compound derivatives be preliminarily assessed?

  • Methodology : Screen for antimicrobial, anticancer, or anti-inflammatory activity using:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Cell viability assays : MTT or SRB protocols for cytotoxicity (e.g., IC₅₀ values against HeLa cells) .
  • Molecular docking : Preliminary binding affinity predictions with target proteins (e.g., α-glucosidase for antidiabetic potential) .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with targeted bioactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular dynamics (MD) simulations : Study ligand-protein binding stability (e.g., with GROMACS) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

  • Challenges : Disorder in flexible substituents, twinning, or weak diffraction.
  • Solutions :

  • Use SHELXL for high-resolution data refinement, leveraging constraints for disordered regions .
  • Apply Hirshfeld surface analysis to resolve intermolecular interactions (e.g., π-π stacking in imidazole rings) .

Q. How do structural modifications (e.g., aryl substitutions) impact the pharmacological profile of this compound derivatives?

  • Case Study : Fluorine or bromine substituents at the aryl position improve antibacterial activity (e.g., 9b and 9c derivatives show MIC = 2 µg/mL against E. coli) .
  • Mechanistic Insight : Electron-withdrawing groups enhance electrophilicity, increasing target binding affinity .

Q. Can this compound derivatives be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodology : Use carboxylate-functionalized derivatives (e.g., 4-(1H-imidazol-2-yl)benzoic acid) as linkers in Zr₆-based MOFs. Characterize via PXRD and BET surface area analysis .
  • Application : MOFs exhibit porosity for gas storage or catalysis (e.g., CO₂ adsorption at 298 K) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.